((S)-3-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid
CAS No.: 1132709-14-8
Cat. No.: VC21336069
Molecular Formula: C19H25BN4O4
Molecular Weight: 384.2 g/mol
Purity: 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1132709-14-8 |
---|---|
Molecular Formula | C19H25BN4O4 |
Molecular Weight | 384.2 g/mol |
IUPAC Name | [(1S)-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid |
Standard InChI | InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17+/m0/s1 |
Standard InChI Key | GXJABQQUPOEUTA-DOTOQJQBSA-N |
Isomeric SMILES | B([C@@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O |
SMILES | B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O |
Canonical SMILES | B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O |
Appearance | Off-White Solid |
Melting Point | 114-120°C |
((S)-3-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid is a complex organic compound with a molecular formula of C19H25BN4O4 and a molecular weight of 384.2 g/mol . This compound is closely related to bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma. The compound's structure includes a boronic acid group, which is crucial for its biological activity.
Synonyms and Related Compounds
This compound is also known by several synonyms, including (1S,2S)-Bortezomib and [(1S)-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid . Other related compounds include diastereomers such as (1R,2R)-Bortezomib and (1S,2R)-Bortezomib, which have different chiral configurations .
Biological Activity
Bortezomib, the parent compound of these diastereomers, acts as a proteasome inhibitor by binding to the β5 subunit of the 20S proteasome. This action disrupts protein degradation pathways, leading to an accumulation of defective proteins within cells, which triggers apoptosis, particularly in cancer cells .
Research Findings
Research on bortezomib and its diastereomers has focused on their efficacy in treating hematological malignancies. The (S,S) diastereomer is the active form used clinically, while other diastereomers like (R,R) and (S,R) are considered impurities or less active forms .
Clinical Use
-
Disease Targets: Multiple myeloma and mantle cell lymphoma.
-
Mechanism of Action: Proteasome inhibition.
-
Clinical Status: Approved for clinical use.
Comparison of Related Compounds
Compound Name | CAS Number | Molecular Weight | Configuration |
---|---|---|---|
(S,S)-Bortezomib | 1132709-14-8 | 384.2 g/mol | (1S,2S) |
(R,R)-Bortezomib | 1132709-15-9 | 384.24 g/mol | (1R,2R) |
(S,R)-Bortezomib | 1132709-16-0 | 384.2 g/mol | (1S,2R) |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume